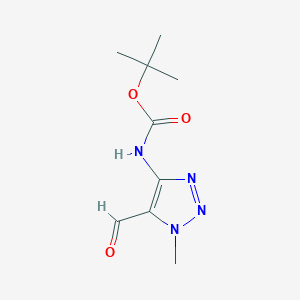

tert-Butyl (5-formyl-1-methyl-1H-1,2,3-triazol-4-yl)carbamate

Description

tert-Butyl (5-formyl-1-methyl-1H-1,2,3-triazol-4-yl)carbamate is a triazole-based carbamate derivative characterized by a 1,2,3-triazole core substituted with a formyl group at position 5, a methyl group at position 1, and a tert-butoxycarbonyl (Boc) carbamate at position 2. This compound is of interest in medicinal chemistry due to the reactive formyl group, which enables conjugation or further derivatization (e.g., Schiff base formation).

Properties

IUPAC Name |

tert-butyl N-(5-formyl-1-methyltriazol-4-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O3/c1-9(2,3)16-8(15)10-7-6(5-14)13(4)12-11-7/h5H,1-4H3,(H,10,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNIVFJWFVYAMHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(N(N=N1)C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (5-formyl-1-methyl-1H-1,2,3-triazol-4-yl)carbamate typically involves the following steps:

Formation of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid: : This can be achieved through the reaction of hydrazine with formic acid and acetic acid under reflux conditions[_{{{CITATION{{{_3{Synthesis of tert-Butyl N-(2-{[({1-Methyl-5-(triphenylmethyl)amino ....

Conversion to the corresponding acid chloride: : The carboxylic acid is treated with thionyl chloride to form the acid chloride.

Reaction with tert-butylamine: : The acid chloride is then reacted with tert-butylamine to form the carbamate derivative[_{{{CITATION{{{_3{Synthesis of tert-Butyl N-(2-{[({1-Methyl-5-(triphenylmethyl)amino ....

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl (5-formyl-1-methyl-1H-1,2,3-triazol-4-yl)carbamate can undergo various chemical reactions, including:

Oxidation: : The formyl group can be oxidized to a carboxylic acid.

Reduction: : The compound can be reduced to form the corresponding amine.

Substitution: : The triazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: : Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: : The major product is the corresponding carboxylic acid.

Reduction: : The major product is the corresponding amine.

Substitution: : The major products depend on the nucleophile used and can include various substituted triazoles.

Scientific Research Applications

Biological Applications

Antifungal Activity : The triazole ring is well-known for its antifungal properties. Compounds containing triazoles can inhibit cytochrome P450 enzymes, which are vital for drug metabolism. Studies have shown that tert-butyl (5-formyl-1-methyl-1H-1,2,3-triazol-4-yl)carbamate may exhibit antifungal activity similar to other triazole derivatives, making it a candidate for further research in antifungal therapies.

Anti-inflammatory Properties : The structural similarities of this compound to known anti-inflammatory pharmacophores suggest potential therapeutic uses in managing inflammatory conditions. The ability to modulate biological pathways related to inflammation could lead to the development of new anti-inflammatory agents.

Drug Design and Development : The compound's ability to form stable complexes with metal ions positions it as a useful scaffold in drug design. Its reactivity can be exploited to create novel drug candidates targeting various diseases, including cancer and infections.

Agricultural Applications

Pesticide Development : The antifungal properties of triazole derivatives make them suitable for agricultural applications as fungicides. Research into the efficacy of this compound against plant pathogens could lead to the development of new crop protection products that are both effective and environmentally friendly.

Material Science Applications

Polymer Chemistry : The unique chemical structure of this compound makes it a potential candidate for use in polymer chemistry. Its reactive aldehyde group could facilitate the formation of new polymeric materials with tailored properties for specific applications such as coatings or adhesives.

Mechanism of Action

The mechanism by which tert-Butyl (5-formyl-1-methyl-1H-1,2,3-triazol-4-yl)carbamate exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between the target compound and its analogs:

Reactivity and Functional Implications

- Formyl Group (Target Compound) : The formyl group at position 5 distinguishes the target compound from analogs. This group is highly reactive, enabling participation in Schiff base formation or click chemistry, which is advantageous in drug conjugation or polymer synthesis.

- Fluoro and Hydroxy Groups (Pyrimidine Analog ) : The fluorine atom increases metabolic stability and lipophilicity, while the hydroxyl group may enhance solubility in polar solvents. These features contrast with the formyl group’s reactivity.

- These substituents suggest a focus on pharmacokinetic optimization.

Crystallographic and Structural Analysis

- For example, SHELXL’s robustness in handling high-resolution data could aid in resolving the formyl group’s orientation in the target compound.

Biological Activity

tert-Butyl (5-formyl-1-methyl-1H-1,2,3-triazol-4-yl)carbamate is an organic compound characterized by its unique structure that includes a tert-butyl group and a 1,2,3-triazole moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly its interactions with various biological targets.

Structural Characteristics

The molecular formula of this compound is C9H14N4O3. The presence of the triazole ring is significant as it is associated with various pharmacological properties, including antifungal activity and enzyme inhibition.

Antifungal Properties

The triazole ring in this compound is known for its antifungal properties. Triazoles are widely used in the treatment of fungal infections due to their ability to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes. The structural similarity of this compound to other triazole derivatives suggests it may exhibit similar antifungal effects.

Enzyme Inhibition

Research indicates that compounds containing triazole moieties can interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. This compound may inhibit these enzymes, potentially affecting the metabolism of co-administered drugs. Additionally, it could exhibit anti-inflammatory properties due to structural similarities with known pharmacophores involved in inflammatory pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their mechanisms:

- In Vitro Studies : Compounds similar to this compound have been shown to inhibit β-secretase and acetylcholinesterase activities, which are critical in Alzheimer's disease pathology. For instance, a study demonstrated that triazole derivatives could reduce amyloid beta peptide aggregation and neuronal cell death induced by oxidative stress .

- Comparative Analysis : In a comparative study of various triazole compounds, this compound was noted for its unique combination of steric hindrance from the tert-butyl group and the reactive aldehyde functionality within the triazole framework. This combination may enhance its specificity towards biological targets compared to simpler analogs.

The synthesis of this compound can be achieved through various methods involving condensation reactions. Its mechanism of action may involve hydrolysis under acidic or basic conditions to yield biologically active derivatives or participation in nucleophilic substitution reactions due to the electrophilic nature of the carbonyl group .

Comparative Table of Related Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 5-Aminotriazole | Contains an amino group instead of an aldehyde | Known for antibacterial properties |

| Tert-butyl carbamate | Simple carbamate without triazole | Commonly used as a protecting group |

| 4-Methyltriazole | Methyl substitution on triazole ring | Exhibits different biological activities |

| Tert-butyl (5-formyl...) | Formyl group with methyl-substituted triazole | Enhanced solubility and reactivity |

Q & A

Advanced Research Question

- DFT Calculations : Optimize the molecular geometry at the B3LYP/6-31G(d) level. Compare frontier molecular orbitals (HOMO/LUMO) of the formyl-substituted triazole with non-substituted analogs to evaluate electron-withdrawing effects .

- NMR Spectroscopy : Monitor ¹H and ¹³C chemical shifts in DMSO-d₆. Deshielding of triazole protons (δ > 8.5 ppm) indicates increased electron deficiency due to the formyl group .

- Kinetic Studies : Compare reaction rates (e.g., nucleophilic substitution) between the formyl-substituted compound and its methyl or hydrogen analogs. Use pseudo-first-order kinetics to quantify rate differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.